molecular formula C16H30O3 B580866 4,10-Tetradecadien-1-ol, acetate, (E,Z)- CAS No. 105700-87-6

4,10-Tetradecadien-1-ol, acetate, (E,Z)-

Cat. No.: B580866
CAS No.: 105700-87-6
M. Wt: 270.413
InChI Key: VTWSJJVEFWOBML-UHFFFAOYSA-N
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Description

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is an organic compound with the molecular formula C16H28O2. It is a type of ester formed from the reaction of 4,10-tetradecadien-1-ol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 4,10-tetradecadien-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4,10-Tetradecadien-1-ol, acetate, (E,Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,10-tetradecadienoic acid.

    Reduction: Regeneration of 4,10-tetradecadien-1-ol.

    Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

4,10-Tetradecadien-1-ol, acetate, (E,Z)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological signaling and as a pheromone in certain insect species.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Tetradecadien-1-ol, acetate, (Z,E)-
  • 3,8-Tetradecadien-1-ol, acetate, (E,Z)-
  • 9,11-Tetradecadien-1-ol, acetate, (E,Z)-

Uniqueness

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is unique due to its specific double bond configuration and position, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

acetic acid;tetradeca-4,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSJJVEFWOBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCC=CCCCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761959
Record name Acetic acid--tetradeca-4,10-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105700-87-6
Record name Acetic acid--tetradeca-4,10-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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